Methyltin Trichloride-d3
CAS No.:
Cat. No.: VC0201539
Molecular Formula: CD₃Cl₃Sn
Molecular Weight: 243.12
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | CD₃Cl₃Sn |
|---|---|
| Molecular Weight | 243.12 |
Introduction
Chemical Structure and Fundamental Properties
Methyltin trichloride-d3 is an organotin compound characterized by a deuterated methyl group attached to a tin atom that also bonds with three chlorine atoms. The compound's chemical formula is CD3SnCl3 (alternatively written as CH3Cl3Sn with deuterium substitution), highlighting its structure as the deuterated analog of methyltin trichloride. The molecular weight of methyltin trichloride-d3 is approximately 240.104 g/mol, which closely aligns with the non-deuterated version's molecular weight of 240.1 g/mol .
Physical Properties
The physical properties of methyltin trichloride-d3 largely mirror those of its non-deuterated counterpart, with minor variations attributable to isotopic effects. Based on the available data for methyltin trichloride, we can establish a comparative framework for understanding the deuterated compound's physical characteristics:
| Property | Methyltin Trichloride | Methyltin Trichloride-d3 (Estimated) |
|---|---|---|
| Appearance | White crystals | White crystals |
| Melting Point | 48-51°C | Slightly higher than non-deuterated analog |
| Boiling Point | 171°C | Slightly higher than non-deuterated analog |
| Flash Point | 105°F | Similar to non-deuterated analog |
| Solubility | Soluble in chloroform, methanol | Similar solubility profile |
| Form | Crystal | Crystal |
| Color | White | White |
| Hydrolytic Sensitivity | Forms irreversible hydrate | Similar hydrolytic behavior |
The deuterated compound typically exhibits slightly higher melting and boiling points than its non-deuterated analog due to the isotope effect, where stronger bonds formed with deuterium require more energy to break .
Chemical Reactivity
Methyltin trichloride-d3 displays notable chemical reactivity characteristics that are important for understanding its behavior in various applications:
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Hydrolytic sensitivity: Like the non-deuterated version, methyltin trichloride-d3 is moisture-sensitive and forms irreversible hydrates upon exposure to water .
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Transmethylation capability: The compound can participate in transmethylation reactions, transferring its deuterated methyl group to other substrates, which makes it valuable for mechanistic studies .
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Coordination chemistry: The tin center can expand its coordination sphere beyond the tetrahedral geometry, allowing for additional interactions with electron-donating ligands.
Synthesis Methods and Characterization
Several synthetic approaches can be employed to prepare methyltin trichloride-d3, adapting methods used for the non-deuterated analog with deuterium sources.
Common Synthetic Routes
The synthesis of methyltin trichloride-d3 typically involves one of the following approaches:
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Direct reaction of tin tetrachloride with deuterated methyl sources such as CD3MgBr (deuterated methylmagnesium bromide) in appropriate stoichiometric ratios.
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Controlled demethylation of higher methylated tin compounds (e.g., dimethyltin dichloride-d6 or trimethyltin chloride-d9) through selective cleavage reactions.
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Isotope exchange reactions between methyltin trichloride and deuterium sources under catalytic conditions.
These synthetic methodologies must be conducted under carefully controlled conditions to prevent moisture exposure, as the compound exhibits significant hydrolytic sensitivity .
Characterization Techniques
Methyltin trichloride-d3 can be characterized using various spectroscopic and analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies provide valuable structural information about methyltin trichloride-d3:
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1H-NMR: Would show minimal or no signal for the methyl protons due to deuterium substitution
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13C-NMR: Would display the methyl carbon signal with characteristic C-D coupling patterns
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119Sn-NMR: Would yield signals similar to the non-deuterated analog (expected to be in the region of -220 ppm based on related organotin compounds)
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Infrared Spectroscopy: The C-D stretching vibrations would appear at lower frequencies compared to C-H stretches in the non-deuterated analog, providing a distinctive spectral fingerprint.
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Mass Spectrometry: Would show a characteristic molecular ion peak and fragmentation pattern reflecting the presence of deuterium atoms.
Research Applications
Methyltin trichloride-d3 serves various research purposes across several scientific disciplines due to its unique deuterium labeling.
Mechanistic Studies
The deuterium labeling in methyltin trichloride-d3 makes it particularly valuable for elucidating reaction mechanisms:
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Transmethylation processes: Researchers have employed deuterated methyltin compounds to track methyl group transfers in environmental and biological systems. This allows scientists to distinguish between different mechanistic pathways by monitoring the fate of deuterium labels .
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Kinetic isotope effects: The comparison between reactions involving deuterated and non-deuterated methyltin trichloride provides insights into reaction kinetics and rate-determining steps.
In one study highlighted in the literature, researchers investigated the transmethylation reaction between trimethyltin chloride and inorganic mercury, with methyltin trichloride appearing as a reaction intermediate or product. The kinetics parameters were measured using capillary zone electrophoresis (CZE) to quantify the product distributions .
Environmental Chemistry Applications
Methyltin trichloride-d3 serves as a valuable tool in environmental research:
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Tracking the environmental fate of organotin compounds: The deuterium label allows researchers to follow the compound through environmental transformations and degradation pathways.
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Isotope dilution analysis: The compound can be used as an internal standard for quantifying non-deuterated methyltin compounds in environmental samples.
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Bioaccumulation studies: Labeled compounds help in understanding how organotins move through biological systems and food chains.
Biological Activity and Toxicological Considerations
Understanding the biological activity of methyltin trichloride-d3 is crucial for assessing its environmental impact and potential health hazards.
Toxicity Profile
Based on studies of related organotin compounds, the following toxicological characteristics can be attributed to methyltin trichloride:
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Potential reproductive effects as observed in experimental studies .
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Neurotoxic properties, which are common among organotin compounds.
The toxicity profile of the deuterated analog would be expected to closely resemble that of the non-deuterated compound, with possible minor variations due to isotope effects on metabolism and biodistribution.
| Parameter | Value/Recommendation |
|---|---|
| ACGIH TWA | 0.1 mg/m³ |
| ACGIH STEL | 0.2 mg/m³ (Skin) |
| NIOSH IDLH | 25 mg/m³ |
| NIOSH TWA | 0.1 mg/m³ |
| Storage Requirements | Flammables area, moisture-free conditions |
| Special Handling | Moisture-sensitive material |
These guidelines would also apply to the deuterated analog methyltin trichloride-d3, as the toxicological properties are primarily determined by the organotin moiety rather than hydrogen/deuterium substitution .
Comparative Analysis with Related Organotin Compounds
To better understand methyltin trichloride-d3's position within the broader family of organotin compounds, a comparative analysis proves valuable.
Structural and Property Comparisons
The following table presents a comparative analysis of methyltin trichloride-d3 with related organotin compounds:
| Compound | Chemical Formula | Structural Features | 119Sn-NMR (ppm) | Coordination Geometry |
|---|---|---|---|---|
| Methyltin trichloride-d3 | CD3SnCl3 | One deuterated methyl group, three chlorines | Similar to -220 | Tetrahedral/expanded |
| Dimethyltin dichloride | (CH3)2SnCl2 | Two methyl groups, two chlorines | -220 | Tetrahedral/expanded |
| Trimethyltin chloride | (CH3)3SnCl | Three methyl groups, one chlorine | -30 | Tetrahedral |
| Tri-n-butyltin chloride | (n-C4H9)3SnCl | Three n-butyl groups, one chlorine | -50 | Tetrahedral |
This structural progression from mono- to tri-substituted organotin compounds shows clear trends in 119Sn-NMR chemical shifts, reflecting changes in the electronic environment around the tin atom .
Reactivity Differences
The reactivity of these organotin compounds varies systematically with the number of organic substituents:
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Methyltin trichloride-d3, with only one organic group, exhibits the highest Lewis acidity and greatest susceptibility to nucleophilic attack.
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As the number of organic groups increases (from dimethyltin dichloride to trimethyltin chloride), Lewis acidity decreases while lipophilicity increases.
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The coordination mode of these compounds with ligands also differs: diorganotin compounds tend to form bidentate coordination complexes, while triorganotin derivatives often exhibit monodentate behavior, as evidenced by NMR spectroscopic studies .
Synthetic Applications in Organometallic Chemistry
Methyltin trichloride-d3 serves as a valuable precursor in organometallic synthesis.
Role in Preparing Labeled Compounds
The deuterium-labeled methyltin trichloride offers unique advantages in synthetic chemistry:
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Preparation of organotin(IV) complexes: Methyltin trichloride-d3 can be used to synthesize deuterium-labeled organotin complexes with various ligands, including carboxylates, which have been studied for their antibacterial activities .
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Synthesis of metallasilesesquiloxanes: The compound serves as a chemical precursor in the preparation of these specialized organometallic compounds with applications in materials science .
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Deuterium incorporation: As a source of transferable deuterated methyl groups, it enables the preparation of other deuterium-labeled organometallic compounds.
Case Study: Synthesis of Deuterated Organotin Carboxylates
Research on organotin carboxylates has demonstrated the synthetic utility of methyltin compounds. By adapting established synthetic procedures, methyltin trichloride-d3 could be reacted with sodium salts of carboxylic acids to produce deuterated organotin carboxylate complexes through ligand exchange reactions .
The general synthetic approach follows this pattern:
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Preparation of the sodium salt of the carboxylic acid
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Reaction with methyltin trichloride-d3 in appropriate solvent conditions
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Purification and characterization of the resulting deuterated organotin carboxylate complex
These complexes can be characterized through various spectroscopic techniques, with the deuterium labeling providing valuable insights into structural features and reactivity patterns.
Environmental Fate and Transformation Processes
Understanding the environmental behavior of methyltin trichloride-d3 provides insights into the broader environmental chemistry of organotin compounds.
Degradation Pathways
Methyltin trichloride and its deuterated analog undergo several environmental transformation processes:
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Hydrolysis: In aquatic environments, the compound undergoes hydrolysis, forming methyltin hydroxide species with the release of hydrogen chloride.
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Photodegradation: UV radiation can induce the cleavage of tin-carbon bonds, leading to demethylation processes.
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Biological transformation: Microbial activity can result in either demethylation (producing inorganic tin compounds) or methylation (producing more highly methylated species).
Studies have investigated the transmethylation reactions between different methyltin chlorides and other metals, such as inorganic mercury, both in liquid media and in the presence of solid supports . These investigations help elucidate the environmental fate of organotin compounds.
Analytical Detection Methods
The detection and quantification of methyltin trichloride-d3 in environmental and biological samples rely on several analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): Particularly effective for detecting volatile organotin derivatives.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally unstable organotin species.
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Capillary Zone Electrophoresis (CZE): Has been used to measure product distributions in transmethylation reactions involving methyltin compounds .
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about organotin compounds in solution.
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